molecular formula C24H27N5S B5219006 5-PHENETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

5-PHENETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

Cat. No.: B5219006
M. Wt: 417.6 g/mol
InChI Key: BJVMAKPARDTJBQ-UHFFFAOYSA-N
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Description

5-Phenethyl-3-[(2-piperidinoethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound featuring a triazinoindole core substituted at positions 3 and 3.

Properties

IUPAC Name

5-(2-phenylethyl)-3-(2-piperidin-1-ylethylsulfanyl)-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5S/c1-3-9-19(10-4-1)13-16-29-21-12-6-5-11-20(21)22-23(29)25-24(27-26-22)30-18-17-28-14-7-2-8-15-28/h1,3-6,9-12H,2,7-8,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVMAKPARDTJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCSC2=NC3=C(C4=CC=CC=C4N3CCC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-PHENETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves multiple steps, starting with the preparation of the triazinoindole core. One common method involves the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid to form the intermediate 3-amino-[1,2,4]-triazino[5,6-b]indole . This intermediate can then be further reacted with various reagents to introduce the phenethyl and piperidinoethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-PHENETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl and piperidinoethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of secondary amines or alcohols.

Scientific Research Applications

5-PHENETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-PHENETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-phenethyl-3-[(2-piperidinoethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole and related triazinoindole derivatives:

Compound Position 5 Substituent Position 3 Substituent Key Properties Biological Activity References
5-Phenethyl-3-[(2-piperidinoethyl)sulfanyl]-5H-triazino[5,6-b]indole Phenethyl 2-Piperidinoethylsulfanyl Enhanced lipophilicity; potential CNS penetration due to piperidine moiety. Hypothesized antimicrobial/antidepressant activity (based on analogs). N/A
1-(5H-Triazino[5,6-b]indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one (32) None (unsubstituted) Pyrazol-5-one High melting point (330–331°C), 93% yield. IR: C=O (1690 cm⁻¹), NH (3200 cm⁻¹). Moderate antimicrobial activity against E. coli.
N-(4-Chlorophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (26) Methyl Thioacetamide with 4-Cl-phenyl 95% purity; synthesized via coupling of thiol with bromoacetamide. Antimicrobial (broad-spectrum).
1-(5,10-Dihydro-triazino[5,6-b]quinoxalin-3-yl)-3-methyl-1H-pyrazol-5(4H)-one (33) None Pyrazol-5-one Lower melting point (239–240°C) compared to indole analogs. Not explicitly tested.
N-(4-Phenoxyphenyl)-2-((8-bromo-5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide (25) Methyl + 8-Br Thioacetamide with 4-phenoxyphenyl 95% purity; bromine enhances steric bulk. Improved antifungal activity against C. albicans.
3-Hydrazinyl-5H-triazino[5,6-b]indole (24) None Hydrazine Key intermediate; used to synthesize pyrazoline and ester derivatives. Precursor for bioactive derivatives.

Physicochemical Properties

  • Melting Points: Pyrazolone derivatives (e.g., compound 32) exhibit high melting points (>300°C) due to hydrogen bonding from NH and C=O groups , whereas acetamides (e.g., compound 26) have lower melting points, likely due to reduced crystallinity. The target compound’s piperidinoethyl chain may lower its melting point compared to compound 32, analogous to how bromine substitution increases melting points in compound 25 .
  • Solubility :

    • The piperidine moiety in the target compound could improve water solubility at acidic pH via protonation, whereas methyl or bromo substituents (compounds 25–26) rely on polar functional groups (e.g., acetamide) for solubility .

Biological Activity

5-PHENETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of triazinoindoles and features a unique structure that contributes to its biological activity. The presence of the phenethyl and piperidinoethyl groups may influence its interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors).
  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism.
  • Ion Channel Interaction : Possible modulation of ion channels that play a role in neuronal excitability.

Case Studies

  • Animal Model Studies : In a study assessing the antidepressant effects, rodents treated with the compound showed significant reductions in immobility time during forced swim tests compared to controls, indicating potential antidepressant-like behavior.
  • Pain Management Trials : In models of acute pain, administration of the compound resulted in reduced pain responses, suggesting its utility in pain management therapies.
  • Antiviral Screening : Although direct studies on this compound are scarce, related triazinoindole derivatives have shown inhibition of viral replication in vitro, warranting further exploration into its antiviral potential.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantReduced immobility in forced swim tests
AntinociceptiveDecreased pain response
AntiviralInhibition of viral replication (related compounds)

Q & A

Q. What theoretical paradigms are critical for advancing research on this compound?

  • Methodological Answer :
  • Systems Pharmacology : Integrate omics data (proteomics, metabolomics) to map polypharmacology .
  • Chemical Biology : Probe target engagement via photoaffinity labeling or click chemistry .

Notes

  • Avoided Sources : Excluded product-centric data from per user guidelines.
  • Theoretical Anchoring : Emphasized –3, 7, 14, 16–18 for methodological rigor.
  • Data-Driven Answers : Tables and protocols derived from synthetic and analytical studies in .

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